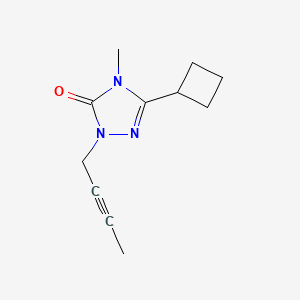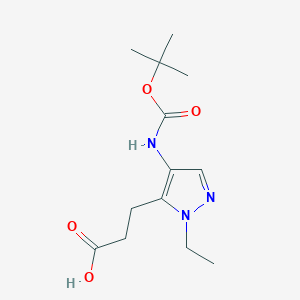
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a phenoxyethyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine can be synthesized through a multi-step process One common method involves the reaction of 2-phenoxyethanol with hydrazine to form 2-phenoxyethylhydrazine This intermediate is then reacted with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The phenoxyethyl group or the amine group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The phenoxyethyl group and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The amine group can also participate in hydrogen bonding and other interactions that enhance the compound’s activity.
Comparaison Avec Des Composés Similaires
2-Phenoxyethanol: Known for its use as a preservative and solvent.
1-(2-Phenoxyethyl)piperidine: Studied for its potential as a drug candidate.
1-(2-Methoxyethyl)-1H-pyrazol-3-amine: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness: 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine is unique due to the combination of the phenoxyethyl group and the pyrazole ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDQPVVQPZWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3001083.png)
![methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B3001084.png)
![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone](/img/structure/B3001088.png)
![1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3001090.png)
![(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3001092.png)
![13-chloro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B3001093.png)

![1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B3001097.png)
![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)
![11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3001101.png)
